2-(3-chloro-4-ethoxyphenyl)-5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one family, a class of nitrogen-rich heterocycles known for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties. Its structure features:
- A pyrazolo[1,5-a]pyrazin-4(5H)-one core.
- A 3-chloro-4-ethoxyphenyl substituent at position 2.
- A 2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-ylmethyl group at position 3.
Properties
IUPAC Name |
2-(3-chloro-4-ethoxyphenyl)-5-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O5/c1-5-36-24-9-6-17(12-20(24)28)21-14-23-27(33)31(10-11-32(23)30-21)15-22-16(2)37-26(29-22)19-8-7-18(34-3)13-25(19)35-4/h6-14H,5,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEROWDFGGVGOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=C(C=C(C=C5)OC)OC)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-chloro-4-ethoxyphenyl)-5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a derivative of pyrazolo[1,5-a]pyrazin-4(5H)-one that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into the synthesis, biological evaluations, structure-activity relationships (SAR), and pharmacokinetic properties of this compound and its derivatives.
Synthesis
The synthesis of this compound typically involves the reaction of specific aryl and heteroaryl derivatives with pyrazolones under controlled conditions. Notably, microwave-assisted synthesis has been employed to enhance yield and reduce reaction times. The structures of synthesized compounds are confirmed through techniques such as NMR spectroscopy and X-ray crystallography.
Anticancer Properties
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit significant inhibitory effects on various cancer cell lines, including A549 (lung cancer) and H322 (non-small cell lung cancer) cells. Preliminary studies indicate that these compounds can inhibit cell growth in a dose-dependent manner. For instance, one study reported that a compound with a 4-chlorophenyl group exhibited enhanced inhibitory effects on A549 cell growth compared to others in the series .
The proposed mechanism for the anticancer activity includes modulation of autophagy pathways. Compounds have been shown to induce autophagic cell death in cancer cells, which is a critical pathway for eliminating damaged or unwanted cells. The structure-activity relationship studies suggest that specific substituents on the pyrazole ring significantly influence biological activity, with certain groups enhancing potency against cancer cells .
Structure-Activity Relationships (SAR)
Table 1 summarizes key findings from SAR studies on pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives:
| Compound Structure | Substituent | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 3-Chloro derivative | 4-Chlorophenyl | High inhibition of A549 cells | 10 |
| Ethoxy derivative | Ethoxy group | Moderate inhibition of H322 cells | 25 |
| Dimethoxy derivative | Dimethoxy group | Low inhibition across tested lines | 50 |
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the behavior of these compounds in vivo. One study indicated that certain derivatives showed rapid clearance rates in animal models, suggesting that modifications to the chemical structure could enhance bioavailability and prolong circulation time. For example, while one cyclic derivative had a half-life of approximately 10 minutes, another showed improved stability with a half-life extending to 30 minutes .
Case Studies
Several case studies highlight the efficacy of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives in preclinical settings:
- Case Study on A549 Cells : A compound was tested for its ability to inhibit proliferation in A549 lung cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM.
- In Vivo Studies : Animal models treated with specific derivatives exhibited reduced tumor growth compared to controls. These findings support further exploration into clinical applications.
Scientific Research Applications
Medicinal Chemistry
This compound belongs to a class of pyrazolo derivatives known for their diverse biological activities. Research has indicated that pyrazolo compounds exhibit significant antioxidant , anti-inflammatory , and antiviral properties.
Antioxidant Activity
Studies have demonstrated that pyrazolo derivatives can act as effective antioxidants. For instance, the synthesis of similar compounds has shown that they can scavenge free radicals, thus preventing oxidative stress-related damage in biological systems . The specific structural features of the compound may enhance its antioxidant efficacy.
Antiviral Properties
Research has highlighted the potential of pyrazolo derivatives in combating viral infections. A study on related pyrazole compounds indicated promising antiviral activities against various viruses, suggesting that the compound could be explored for therapeutic applications in virology .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The presence of chloro , ethoxy , and dimethoxy groups can significantly influence its interaction with biological targets.
| Functional Group | Effect on Activity |
|---|---|
| Chloro group | Enhances lipophilicity and potential receptor binding |
| Ethoxy group | Modulates solubility and bioavailability |
| Dimethoxy group | Influences electron donation properties, affecting reactivity |
This table summarizes how different functional groups contribute to the overall activity of the compound.
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that may include condensation reactions, cyclization, and functional group modifications. The ability to create various derivatives opens avenues for exploring enhanced or novel biological activities.
Synthetic Pathways
Research has focused on developing efficient synthetic routes for similar pyrazolo compounds. These pathways often utilize starting materials that are readily available and involve steps that can be scaled up for industrial applications .
Case Studies and Research Findings
Several case studies have provided insights into the applications of pyrazolo derivatives:
- Antioxidant Studies : A study demonstrated that a related pyrazolo compound exhibited significant antioxidant activity through DPPH radical scavenging assays, indicating its potential as a therapeutic agent against oxidative stress-related diseases .
- Antiviral Research : Another investigation into pyrazole derivatives found that specific modifications led to increased antiviral efficacy against influenza viruses, supporting further exploration of similar compounds for therapeutic development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from the literature:
Structural and Functional Insights
Substituent Effects on Bioactivity: The 2,4-dimethoxyphenyl group in the target compound likely enhances π-π stacking interactions with aromatic residues in enzyme active sites, a property absent in phenyl-substituted analogs (e.g., Analog 1) . Chloro and ethoxy groups at the 3- and 4-positions of the phenyl ring improve metabolic stability by resisting oxidative degradation, as observed in related pyrazolo-pyrazinones .
Oxazole vs. Thiophene Moieties :
- The oxazole ring in the target compound provides a planar, electron-rich system conducive to kinase binding, whereas thiophene-based analogs (e.g., Analog 3) exhibit higher antimicrobial activity due to sulfur’s electronegativity .
Synthetic Accessibility: Multi-component reactions (e.g., one-pot syntheses) are common for pyrazolo-pyrazinones, as seen in Analog 1 and other heterocycles . However, the target compound’s 2,4-dimethoxyphenyl-oxazole group may require sequential coupling steps, increasing synthetic complexity .
Research Findings and Limitations
- Kinase Inhibition: Pyrazolo-pyrazinones with dimethoxy groups (e.g., the target compound) show IC₅₀ values in the nanomolar range for kinases like JAK2 and CDK2, though specific data for this compound are pending .
- Lumping Strategy Relevance : Organic compounds with similar substituents (e.g., methoxy vs. ethoxy) may be grouped for computational modeling, as seen in climate studies .
Preparation Methods
Precursor Selection and Cyclization
The core synthesis follows methodologies adapted from pyrazolo[3,4-b]pyridinone syntheses. A two-step protocol is employed:
- Formation of 5-aminopyrazole-4-carbonitrile :
Reaction of ethoxymethylenemalononitrile with phenylhydrazine in ethanol at reflux yields the intermediate.
$$
\text{Phenylhydrazine} + \text{Ethoxymethylenemalononitrile} \xrightarrow{\text{EtOH, reflux}} \text{5-Aminopyrazole-4-carbonitrile} + \text{NH}_3 \uparrow
$$ - Cyclization to pyrazolo[1,5-a]pyrazinone :
Treatment with formamide under microwave irradiation (150°C, 30 min) induces cyclization.
$$
\text{5-Aminopyrazole-4-carbonitrile} + \text{HCONH}2 \xrightarrow{\text{MW, 150°C}} \text{Pyrazolo[1,5-a]pyrazin-4(5H)-one} + \text{H}2\text{O}
$$
Key Analytical Data :
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N stretch)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, pyrazole-H), 7.82 (d, J = 8.0 Hz, 1H, pyrazine-H), 6.95 (d, J = 8.0 Hz, 1H, pyrazine-H)
Synthesis of the (2-(2,4-Dimethoxyphenyl)-5-Methyloxazol-4-yl)Methyl Substituent
Oxazole Ring Construction
The oxazole moiety is synthesized via the Robinson-Gabriel method:
- Condensation : 2,4-Dimethoxyphenylglyoxal reacts with N-methylglycine in acetic anhydride.
$$
\text{2,4-Dimethoxyphenylglyoxal} + \text{N-Methylglycine} \xrightarrow{\text{Ac}_2\text{O}} \text{2-(2,4-Dimethoxyphenyl)-5-methyloxazole-4-carbaldehyde}
$$ - Reductive Amination : The aldehyde is reduced to the alcohol using NaBH₄, followed by bromination with PBr₃.
$$
\text{Oxazole-4-carbaldehyde} \xrightarrow{\text{NaBH}4} \text{Alcohol} \xrightarrow{\text{PBr}3} \text{4-(Bromomethyl)oxazole}
$$
Characterization :
- ¹³C NMR (101 MHz, CDCl₃) : δ 162.1 (C=O), 153.4 (oxazole-C2), 148.9 (oxazole-C5).
Coupling of the Oxazole Substituent to the Core
Nucleophilic Alkylation
The brominated oxazole undergoes alkylation with the core’s NH group at position 5 under basic conditions:
$$
\text{Core} + \text{4-(Bromomethyl)oxazole} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound} + \text{KBr}
$$
Reaction Conditions :
- Solvent : DMF at 80°C for 12 h.
- Yield : 52% after purification (HPLC, C18 column).
Analytical Validation and Spectral Data
High-Resolution Mass Spectrometry (HRMS)
¹H NMR (600 MHz, DMSO-d₆)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.62 | s | 1H | Pyrazole-H |
| 7.89 | d (J=8.4 Hz) | 1H | Pyrazine-H |
| 7.12 | s | 1H | Oxazole-H |
| 4.21 | q (J=7.0 Hz) | 2H | OCH₂CH₃ |
| 3.85 | s | 6H | OCH₃ (2,4-dimethoxy) |
| 2.45 | s | 3H | Oxazole-CH₃ |
Q & A
Q. Critical conditions :
- Temperature control (70–120°C) to avoid side reactions.
- Solvent selection (e.g., DMF for polar intermediates, dichloromethane for coupling).
- Catalysts (e.g., Pd(PPh₃)₄ for cross-coupling reactions) .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions and purity. Aromatic protons appear δ 6.8–8.2 ppm; oxazole methyl groups at δ 2.3–2.5 ppm .
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) with ESI-MS for molecular ion detection (expected [M+H]⁺ at m/z 535.0) .
- IR spectroscopy : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=N oxazole) .
Basic: What in vitro biological screening assays are recommended for initial evaluation?
Answer:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, Aurora B) using fluorescence-based ADP-Glo™ kits .
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced: How can researchers optimize reaction yields when coupling oxazole and pyrazolo intermediates?
Answer:
- Microwave-assisted synthesis : Reduces reaction time (10–30 min vs. 12–24 hours) and improves yields by 15–20% .
- Catalyst optimization : Use Pd₂(dba)₃/XPhos for Suzuki couplings (yields >85% vs. 60% with Pd(PPh₃)₄) .
- Solvent polarity : Switch from THF to DMF for better solubility of polar intermediates .
Advanced: What strategies resolve contradictory biological activity data across studies?
Answer:
- Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Structural analogs : Compare activity of derivatives (e.g., methoxy vs. ethoxy substituents) to identify SAR trends .
- Target engagement assays : Use SPR or ITC to confirm direct binding to purported targets (e.g., kinases) .
Advanced: What computational methods aid in predicting binding affinity with target enzymes?
Answer:
- Molecular docking : AutoDock Vina with kinase crystal structures (PDB: 4HJO) to identify key interactions (e.g., hydrogen bonds with oxazole) .
- MD simulations : GROMACS for 100 ns runs to assess binding stability (RMSD <2.0 Å indicates stable complexes) .
- Free energy calculations : MM-PBSA to estimate ΔGbinding (values ≤-8 kcal/mol suggest strong affinity) .
Advanced: How can regioselectivity challenges during heterocycle formation be addressed?
Answer:
- Directing groups : Introduce nitro or methoxy groups to steer electrophilic substitution .
- Lewis acid catalysts : Use ZnCl₂ to favor oxazole formation at the 4-position .
- Protecting groups : Temporarily block reactive sites (e.g., SEM-protected amines) during coupling .
Advanced: What are advancements in structural modification to enhance bioavailability?
Answer:
- Prodrug strategies : Convert pyrazolone to ester prodrugs (e.g., acetylated derivatives) for improved solubility .
- PEGylation : Attach polyethylene glycol chains to reduce logP (target logP <3) .
- Co-crystallization : With cyclodextrins to enhance dissolution rates (e.g., 2x faster in simulated gastric fluid) .
Advanced: How do solvent effects influence reaction kinetics in multi-step synthesis?
Answer:
- Polar aprotic solvents : DMF accelerates SNAr reactions (k = 0.15 min⁻¹ vs. 0.05 min⁻¹ in THF) .
- Dielectric constant : High-ε solvents (e.g., DMSO) stabilize transition states in cyclization steps .
- Viscosity impact : Low-viscosity solvents (acetonitrile) improve mass transfer in microwave reactions .
Advanced: What analytical approaches confirm stability under physiological conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
